Aflatoxin M2-13C17

Catalog No.
S15749652
CAS No.
M.F
C17H14O7
M. Wt
347.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Aflatoxin M2-13C17

Product Name

Aflatoxin M2-13C17

IUPAC Name

3-hydroxy-11-(113C)methoxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,9,11,13(17)-tetraene-16,18-dione

Molecular Formula

C17H14O7

Molecular Weight

347.16 g/mol

InChI

InChI=1S/C17H14O7/c1-21-9-6-10-13(17(20)4-5-22-16(17)23-10)14-12(9)7-2-3-8(18)11(7)15(19)24-14/h6,16,20H,2-5H2,1H3/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,14+1,15+1,16+1,17+1

InChI Key

OQLKWHFMUPJCJY-CGADXAHWSA-N

Canonical SMILES

COC1=C2C3=C(C(=O)CC3)C(=O)OC2=C4C(=C1)OC5C4(CCO5)O

Isomeric SMILES

[13CH3]O[13C]1=[13C]2[13C]3=[13C]([13C](=O)[13CH2][13CH2]3)[13C](=O)O[13C]2=[13C]4[13C](=[13CH]1)O[13CH]5[13C]4([13CH2][13CH2]O5)O

Aflatoxin M2-13C17 is a stable isotope-labeled derivative of aflatoxin M2, which itself is a significant metabolite of aflatoxin B1. Aflatoxins are a group of toxic compounds produced primarily by certain species of the fungi Aspergillus, notably Aspergillus flavus and Aspergillus parasiticus. These mycotoxins are known for their potent carcinogenic properties and pose serious health risks to humans and animals when ingested through contaminated food products. Aflatoxin M2-13C17 is utilized in analytical chemistry as an internal standard for the quantification of aflatoxins in various matrices, including food and biological samples, due to its structural similarity to naturally occurring aflatoxins.

Similar to those of other aflatoxins. These reactions include:

  • Hydrolysis: Aflatoxin M2 can be hydrolyzed in aqueous environments, leading to the formation of less toxic metabolites.
  • Oxidation: Under oxidative conditions, aflatoxins can form reactive epoxide intermediates, which are implicated in their toxicity.
  • Ring Opening: In alkaline conditions, the lactone ring may open, resulting in the loss of aflatoxin's characteristic structure and potential reactivity. This reaction is reversible under acidic conditions .

Aflatoxin M2-13C17 exhibits biological activities consistent with those of aflatoxin M2. It has been shown to possess mutagenic and carcinogenic properties, primarily affecting liver cells. The compound interacts with cellular macromolecules, leading to DNA adduct formation, which can initiate carcinogenesis. Studies indicate that aflatoxins can cause oxidative stress and disrupt cellular signaling pathways, contributing to their toxic effects .

The synthesis of aflatoxin M2-13C17 typically involves the isotopic labeling of aflatoxin M2. Common methods include:

  • Chemical Synthesis: Utilizing precursors derived from natural sources or synthetic routes involving specific reagents that incorporate carbon-13 isotopes.
  • Microbial Fermentation: Cultivating Aspergillus species under controlled conditions can yield aflatoxins, which can then be chemically modified to introduce carbon-13 labels.

The incorporation of carbon-13 allows for enhanced detection capabilities in mass spectrometry applications .

Aflatoxin M2-13C17 is primarily used in analytical chemistry for:

  • Quantitative Analysis: Serving as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the accurate quantification of aflatoxins in food and feed samples.
  • Toxicokinetics Studies: Investigating the metabolism and excretion patterns of aflatoxins in biological systems, which is crucial for assessing dietary exposure risks .

Additionally, it plays a role in research focused on understanding the mechanisms of aflatoxin toxicity and developing mitigation strategies.

Interaction studies involving aflatoxin M2-13C17 often focus on its behavior in biological systems. Key areas include:

  • Metabolic Pathways: Research has shown that aflatoxin M2 is metabolized into various hydroxylated forms by liver enzymes, influencing its toxicity profile.
  • Binding Affinities: Studies have assessed how aflatoxins bind to proteins and nucleic acids, which can lead to cellular damage and mutagenesis.

Aflatoxin M2-13C17 shares structural similarities with several other mycotoxins. Here are some comparable compounds:

Compound NameCAS NumberKey Features
Aflatoxin B11162-65-8Most toxic member; potent carcinogen
Aflatoxin B27220-81-7Hydroxylated derivative; less toxic than B1
Aflatoxin G11165-39-5Contains methoxy group; less toxic than B1
Aflatoxin G27241-98-7Hydroxylated form; similar structure to G1
Aflatoxin M16795-23-9Major metabolite of B1; commonly found in dairy products

Uniqueness

Aflatoxin M2-13C17's uniqueness lies in its stable isotope labeling, which enhances its utility in quantitative analyses without altering its biological activity or chemical properties. This feature distinguishes it from other naturally occurring aflatoxins while maintaining relevance in studies related to toxicity assessment and food safety monitoring .

XLogP3

0.2

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

347.13098498 g/mol

Monoisotopic Mass

347.13098498 g/mol

Heavy Atom Count

24

Dates

Modify: 2024-08-15

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